
9-Phenyl-9H-carbazol-2-amine
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Overview
Description
9-Phenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C18H14N2 It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves the reaction of carbazole derivatives with phenylamine under specific conditions. One common method is the palladium-catalyzed amination reaction, where carbazole is reacted with phenylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a base like potassium carbonate (K2CO3) in a solvent like toluene at elevated temperatures (around 80°C) for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while substitution reactions can produce various substituted carbazole derivatives.
Scientific Research Applications
9-Phenyl-9H-carbazol-2-amine has a wide range of scientific research applications in chemistry. It is used as a building block for synthesizing more complex organic compounds. Other carbazole derivatives have exhibited antimicrobial activity against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungal strains such as C. albicans and A. niger . Additionally, N-substituted carbazoles have been screened for antitumor activity and were found to be effective against human breast cancer cell lines (MCF-7) .
Other carbazole derivatives, such as N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN), are used as hole-transport and hole-injection materials in organic light-emitting diodes. BCFN improves the hole mobility of polymer-based hole transport layers, lowers the driving voltage of devices, enhances efficiency, and provides better device lifetimes .
Tris(4-(9H-carbazol-9-yl)phenyl)amine is used in organic electronics, especially in light-emitting diodes (LEDs) and solar cells, due to its hole-transport and hole-injection capabilities. It facilitates the movement of positive charges from the anode to the emitting layer in LEDs and perovskite solar cells, improving their efficiency and stability.
9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with different aryl halide derivatives to produce 4-(9H-carbazol-9-yl)triphenylamine derivatives, which have strong electron-donating properties and excellent hole-transport properties .
Other applications include:
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges (holes) within devices like OLEDs and OPVs. This enhances the efficiency and stability of these devices by improving charge transport properties .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazol-9-amine: Another carbazole derivative with similar structural features but different functional groups.
Tris(4-carbazoyl-9-ylphenyl)amine: A compound with three carbazole units, used in similar optoelectronic applications.
Poly(2,7-carbazole): A polymeric form of carbazole with extended conjugation length and lower bandgap energy.
Uniqueness
9-Phenyl-9H-carbazol-2-amine stands out due to its specific phenyl substitution at the 9-position, which imparts unique electronic properties and enhances its suitability for optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.
Q & A
Q. What are the optimal synthetic routes for 9-Phenyl-9H-carbazol-2-amine, and how can purity be ensured?
Basic Research Question
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, derivatives like N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine are synthesized using Buchwald-Hartwig amination or Ullmann coupling, starting from halogenated carbazole precursors and aryl amines . Column chromatography (hexane:diethyl ether gradients) is commonly employed for purification, achieving yields >90% in optimized conditions . Purity validation requires HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, HRMS) .
Q. How do substituent modifications influence the electronic properties of this compound?
Advanced Research Question
Substituent positioning significantly impacts electronic behavior. For instance:
- Electron-donating groups (e.g., –NH₂ at position 2) enhance fluorescence quantum yield and charge transport in organic semiconductors .
- Bulkier substituents (e.g., biphenyl or dibenzofuran groups) increase steric hindrance, reducing aggregation in OLED applications .
Comparative studies using cyclic voltammetry and DFT calculations are critical for structure-property analysis .
Q. What experimental strategies resolve contradictions in reported biological activities of carbazole derivatives?
Advanced Research Question
Discrepancies in biological activity (e.g., cytochrome P450 inhibition vs. lack of observed effects in other studies) require:
- Enzyme-specific assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to test inhibition potency (IC₅₀ values).
- Metabolic stability studies : Monitor hepatic clearance rates in microsomal preparations.
- Structural analogs : Compare this compound with N,9-Diphenyl-9H-carbazol-2-amine to isolate substituent effects . Contradictions may arise from differences in assay conditions (e.g., substrate concentration, incubation time).
Q. How can X-ray crystallography and computational modeling validate the structural conformation of this compound?
Basic Research Question
Single-crystal X-ray diffraction (employing SHELX programs ) resolves bond angles and torsional strain. For example, the dihedral angle between carbazole and phenyl groups in 9-Phenyl-3,6-bis-dioxaborolane derivatives is ~45°, confirming minimal conjugation disruption . Computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set) predicts electronic transitions, corroborated by UV-Vis spectra .
Q. What methodological approaches distinguish this compound from structurally similar carbazoles in pharmacological studies?
Advanced Research Question
- Pharmacokinetic profiling : Compare logP (octanol-water partition coefficient) and plasma protein binding rates. For instance, this compound derivatives exhibit logP ~4.2, indicating moderate blood-brain barrier penetration .
- SAR studies : Replace the 2-amine group with acetyl or bromo substituents to assess activity loss/gain. For example, 3-Acetylcarbazole lacks CYP inhibition, highlighting the amine group’s role .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., N-oxide forms) to clarify metabolic pathways .
Q. How is this compound utilized in materials science, particularly in organic electronics?
Advanced Research Question
The compound serves as:
- Host material in OLEDs : Its high triplet energy (ET ~2.7 eV) prevents exciton quenching in blue phosphorescent devices .
- Building block for polymers : Boronic ester derivatives (e.g., 9-Phenyl-3,6-bis-dioxaborolane-carbazole) enable Suzuki-Miyaura polymerization, yielding conductive polymers with λmax ~380 nm .
- Charge transport layers : Blend with PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) enhances hole mobility (μh ~10⁻³ cm²/V·s) in perovskite solar cells .
Q. What analytical techniques are essential for characterizing reaction intermediates during synthesis?
Basic Research Question
- TLC and GC-MS : Monitor reaction progress and identify intermediates.
- In situ FTIR : Track functional groups (e.g., amine stretching at ~3400 cm⁻¹) during coupling reactions .
- XPS (X-ray photoelectron spectroscopy) : Confirm nitrogen bonding states (e.g., –NH₂ vs. –NPh₂) in surface-modified derivatives .
Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?
Advanced Research Question
- Solvent effects : Polar aprotic solvents (DMF, toluene) improve aryl amine coupling efficiency but require strict anhydrous conditions .
- Catalyst optimization : Pd(OAc)₂/XPhos systems reduce palladium loading (0.5 mol%) while maintaining >90% yield, critical for cost-effective scale-up .
- Green chemistry approaches : Recent studies explore micellar catalysis (e.g., TPGS-750-M surfactant) in water, reducing organic waste .
Properties
Molecular Formula |
C18H14N2 |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2 |
InChI Key |
RUHPJRFOBUHYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origin of Product |
United States |
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